Methyl 3-[(3-fluorophenyl)amino]propanoate
CAS No.: 1094637-42-9
Cat. No.: VC3041775
Molecular Formula: C10H12FNO2
Molecular Weight: 197.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1094637-42-9 |
|---|---|
| Molecular Formula | C10H12FNO2 |
| Molecular Weight | 197.21 g/mol |
| IUPAC Name | methyl 3-(3-fluoroanilino)propanoate |
| Standard InChI | InChI=1S/C10H12FNO2/c1-14-10(13)5-6-12-9-4-2-3-8(11)7-9/h2-4,7,12H,5-6H2,1H3 |
| Standard InChI Key | OCZMIXKRODAPPN-UHFFFAOYSA-N |
| SMILES | COC(=O)CCNC1=CC(=CC=C1)F |
| Canonical SMILES | COC(=O)CCNC1=CC(=CC=C1)F |
Introduction
Chemical Structure and Properties
Methyl 3-[(3-fluorophenyl)amino]propanoate consists of a methyl propanoate backbone with a 3-fluorophenyl group attached through an amino linkage at the 3-position. This structure differs from similar compounds like methyl 3-amino-3-(3-fluorophenyl)propanoate, where both the amino group and fluorophenyl moiety are directly attached to the propanoate chain .
Structural Features
The compound contains several key functional groups that determine its chemical behavior:
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A methyl ester group (-COOCH₃)
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A propanoate backbone (-CH₂-CH₂-COO-)
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A secondary amino group (-NH-)
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A 3-fluorophenyl group with fluorine at the meta position
Physical Properties
Based on its chemical structure, Methyl 3-[(3-fluorophenyl)amino]propanoate is expected to have the following physical properties:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₀H₁₂FNO₂ |
| Molecular Weight | Approximately 197-199 g/mol |
| Physical State | Likely a colorless to pale yellow liquid or crystalline solid |
| Solubility | Soluble in organic solvents; limited water solubility |
| Boiling Point | Estimated 260-280°C at standard pressure |
| Melting Point | Likely between 45-65°C for crystalline form |
Synthesis Methods
Nucleophilic Substitution Reaction
A direct approach involves nucleophilic substitution using 3-fluoroaniline and methyl 3-halopropanoate:
| Reactants | Conditions | Products |
|---|---|---|
| 3-fluoroaniline + methyl 3-bromopropanoate | Base (e.g., K₂CO₃), solvent (DMF/acetonitrile), 60-80°C, 12-24h | Methyl 3-[(3-fluorophenyl)amino]propanoate + HBr salt |
Reductive Amination
This synthesis could start with similar materials as noted for related compounds:
"Starting materials: The synthesis typically begins with commercially available starting materials such as 3-fluorobenzaldehyde and L-alanine or its derivatives."
For Methyl 3-[(3-fluorophenyl)amino]propanoate specifically, a modified approach would use:
| Reactants | Conditions | Products |
|---|---|---|
| 3-fluoroaniline + methyl acrylate | Michael addition, methanol/ethanol, room temperature to 50°C, 24-48h | Methyl 3-[(3-fluorophenyl)amino]propanoate |
Chemical Reactivity
Ester Hydrolysis
The methyl ester group can undergo hydrolysis under basic or acidic conditions:
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Basic hydrolysis | NaOH or KOH | Aqueous solution, 25-50°C | 3-[(3-fluorophenyl)amino]propanoic acid |
| Acidic hydrolysis | HCl or H₂SO₄ | Aqueous solution, heat | 3-[(3-fluorophenyl)amino]propanoic acid |
Amine Reactions
The secondary amine functionality allows for various transformations:
| Reaction Type | Description |
|---|---|
| N-Acylation | Formation of amides through reaction with acid chlorides or anhydrides |
| N-Alkylation | Formation of tertiary amines through reaction with alkyl halides |
| Oxidation | Potential formation of hydroxylamine derivatives |
This reactivity pattern is suggested by similar compounds: "Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives."
Applications in Research and Industry
Pharmaceutical Research
Methyl 3-[(3-fluorophenyl)amino]propanoate shows significant potential in pharmaceutical applications due to several factors:
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The fluorine atom can enhance metabolic stability and lipophilicity of drug candidates
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The secondary amine group provides a site for hydrogen bonding with biological targets
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The ester functionality serves as a potential prodrug moiety
Related fluorinated amino acid derivatives exhibit various biological activities: "Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains."
Chemical Building Block
The compound can serve as a versatile synthetic intermediate:
| Application | Description |
|---|---|
| Peptide Chemistry | Potential non-natural amino acid building block |
| Heterocyclic Synthesis | Precursor for bioactive heterocycles |
| Polymer Chemistry | Monomer for specialty polymers |
Structural Comparison with Related Compounds
Comparison Table
These structural differences significantly impact reactivity and potential applications. While Methyl 3-amino-3-(3-fluorophenyl)propanoate has "a CAS number of 277745-43-4" , our target compound would have distinct chemical properties due to its different connectivity pattern.
Analytical Characterization
Spectroscopic Properties
Expected spectroscopic features for Methyl 3-[(3-fluorophenyl)amino]propanoate include:
NMR Spectroscopy
| Nucleus | Expected Signals |
|---|---|
| ¹H NMR | Methyl protons (3.6-3.7 ppm), methylene protons (2.4-2.6 and 3.2-3.4 ppm), aromatic protons (6.3-7.2 ppm), NH proton (3.8-4.2 ppm) |
| ¹³C NMR | Methyl carbon (51-52 ppm), methylene carbons (32-35 and 40-42 ppm), aromatic carbons (110-165 ppm), carbonyl carbon (170-173 ppm) |
| ¹⁹F NMR | Single fluorine signal (approximately -110 to -115 ppm) |
IR Spectroscopy
Key IR absorption bands would include:
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N-H stretching (3300-3400 cm⁻¹)
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C=O stretching (1730-1750 cm⁻¹)
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C-F stretching (1050-1250 cm⁻¹)
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Aromatic C=C stretching (1450-1600 cm⁻¹)
Structure-Activity Relationships
The biological activities of Methyl 3-[(3-fluorophenyl)amino]propanoate would be influenced by its unique structural features:
| Structural Feature | Potential Impact on Biological Activity |
|---|---|
| Fluorine substituent | Enhanced metabolic stability, increased lipophilicity, potential hydrogen bond acceptor |
| Secondary amine | Hydrogen bond donor/acceptor, potential for protonation |
| Ester group | Susceptible to enzymatic hydrolysis, potential prodrug moiety |
Compounds with similar structural elements show promising biological profiles: "Anticancer Potential: In vitro studies indicate cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent."
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